molecular formula C15H14CaO3 B001003 Fenoprofen Calcium CAS No. 34597-40-5

Fenoprofen Calcium

Katalognummer: B001003
CAS-Nummer: 34597-40-5
Molekulargewicht: 282.35 g/mol
InChI-Schlüssel: CHDRXDZJRHFPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenoprofen Calcium (C₃₀H₂₆CaO₆·2H₂O, molecular weight 558.65) is an arylacetic acid derivative and nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties . It exists as a white crystalline powder with a pKa of 4.5 and is slightly soluble in water but more soluble in alcohol (95%) . This compound exhibits rapid oral absorption (85%), a short half-life (2.5–3 hours), and high protein binding (>99%), with renal excretion as the primary elimination route . Clinical studies highlight its efficacy in treating rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea, often outperforming aspirin and indomethacin in effectiveness .

Vorbereitungsmethoden

Traditional Synthesis Methods of Fenoprofen Calcium

Historical approaches to synthesizing this compound involved multi-step reactions starting from 3-phenoxytoluene, a precursor shared with pyrethroid pesticides. The conventional pathway included bromination, cyanidation, hydrolysis, and monomethylation using methyl sulfate in the presence of phase-transfer catalysts such as tetraethylbenzylammonium chloride (TEBAC) and polyethylene glycol-400 (PEG-400) . These steps were followed by salification to yield the final calcium complex.

However, this method faced criticism due to its reliance on toxic reagents like methyl sulfate, which generates hazardous byproducts, and its inefficient use of solvents. The process also required stringent purification steps to remove residual catalysts and unreacted intermediates, leading to higher production costs and environmental contamination .

Modern Clean Production Method

A significant advancement in this compound synthesis is outlined in the patent CN1709851A, which introduces a five-step, environmentally friendly process. This method emphasizes reduced waste, safer reagents, and higher yields, making it industrially preferable .

Synthesis of m-Phenoxy Benzyl Chloride

The process begins with the reaction of m-phenoxy phenylethanol with thionyl chloride (SOCl2\text{SOCl}_2) in pyridine and chloroform. Pyridine acts as a catalyst and acid scavenger, facilitating the conversion of the alcohol to the corresponding chloride. The reaction is conducted under reflux (20–25°C), yielding m-phenoxy benzyl chloride with a purity of 98.5% and a yield of 93.4% .

m-phenoxy phenylethanol+SOCl2pyridine, CHCl3m-phenoxy benzyl chloride+HCl+SO2\text{m-phenoxy phenylethanol} + \text{SOCl}2 \xrightarrow{\text{pyridine, CHCl}3} \text{m-phenoxy benzyl chloride} + \text{HCl} + \text{SO}_2

Key Parameters

  • Solvent: Chloroform (2.55 L per 180 g substrate)

  • Temperature: 20–25°C (initial), reflux conditions post-addition

  • Yield: 93.4%

Formation of m-Phenoxy Benzyl Cyanide

In the presence of the phase-transfer catalyst triethylbenzylammonium chloride (TEBA) , m-phenoxy benzyl chloride reacts with sodium cyanide (NaCN\text{NaCN}) in an aqueous-organic biphasic system. This step achieves an 85% yield of m-phenoxy benzyl cyanide after extraction and purification .

m-phenoxy benzyl chloride+NaCNTEBAm-phenoxy benzyl cyanide+NaCl\text{m-phenoxy benzyl chloride} + \text{NaCN} \xrightarrow{\text{TEBA}} \text{m-phenoxy benzyl cyanide} + \text{NaCl}

Optimization Notes

  • Catalyst: TEBA (5 g per 140 g substrate)

  • Sodium cyanide concentration: 25% aqueous solution

Esterification to m-Phenoxy-α-Methyl Phenylacetate

The nitrile intermediate undergoes esterification with dimethyl carbonate ((CH3O)2CO\text{(CH}_3\text{O)}_2\text{CO}) under basic conditions (sodium ethoxide, NaOEt\text{NaOEt}). This step, conducted at 90–95°C for 40 hours, produces m-phenoxy-α-methyl phenylacetate with a yield of 75% .

m-phenoxy benzyl cyanide+(CH3O)2CONaOEtm-phenoxy-α-methyl phenylacetate+NH3\text{m-phenoxy benzyl cyanide} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOEt}} \text{m-phenoxy-α-methyl phenylacetate} + \text{NH}_3

Critical Conditions

  • Base: Sodium ethoxide (24 g per 33.6 g substrate)

  • Temperature: 90–95°C

Saponification to Sodium Salt

The ester is hydrolyzed using liquid caustic soda (NaOH\text{NaOH}) under reflux, yielding m-phenoxy-α-methyl phenylacetic acid sodium salt . Acidification with hydrochloric acid (HCl\text{HCl}) and subsequent extraction with chloroform ensures high purity .

m-phenoxy-α-methyl phenylacetate+NaOHm-phenoxy-α-methyl phenylacetic acid sodium salt+CH3OH\text{m-phenoxy-α-methyl phenylacetate} + \text{NaOH} \rightarrow \text{m-phenoxy-α-methyl phenylacetic acid sodium salt} + \text{CH}_3\text{OH}

Calcium Complexation

The sodium salt is treated with calcium chloride (CaCl2\text{CaCl}_2) in ethanol, mediated by the chelating agent ethylenediaminetetraacetic acid (EDTA) . This step prevents impurities by sequestering metal ions, resulting in this compound with a 65% yield .

2m-phenoxy-α-methyl phenylacetic acid sodium salt+CaCl2EDTAfenoprofen calcium+2NaCl2 \, \text{m-phenoxy-α-methyl phenylacetic acid sodium salt} + \text{CaCl}_2 \xrightarrow{\text{EDTA}} \text{this compound} + 2 \, \text{NaCl}

Process Optimization and Yield Analysis

StepReagents/ConditionsYieldPurity
1SOCl2\text{SOCl}_2, pyridine, CHCl3_393.4%98.5%
2NaCN\text{NaCN}, TEBA85%98.5%
3(CH3O)2CO(\text{CH}_3\text{O)}_2\text{CO}, NaOEt\text{NaOEt}75%>96%
4NaOH\text{NaOH}, HCl--
5CaCl2\text{CaCl}_2, EDTA65%-

Overall Yield : 0.934×0.85×0.75×0.65=38.7%0.934 \times 0.85 \times 0.75 \times 0.65 = 38.7\%

Comparative Analysis: Traditional vs. Clean Methods

ParameterTraditional MethodClean Method
CatalystsTEBAC, PEG-400TEBA, EDTA
Methylating AgentMethyl sulfateDimethyl carbonate
ByproductsToxic (e.g., CH3OSO3H\text{CH}_3\text{OSO}_3\text{H})Non-toxic (e.g., NH3\text{NH}_3, CO2\text{CO}_2)
Environmental ImpactHigh (hazardous waste)Low (recyclable solvents)
Yield~30%38.7%

The clean method eliminates methyl sulfate, reducing sulfur-based waste. Dimethyl carbonate, a greener methylating agent, decomposes into CO2\text{CO}_2 and methanol, both of which are less environmentally detrimental .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis (RA)

Fenoprofen calcium has demonstrated efficacy in managing symptoms associated with rheumatoid arthritis. Clinical studies indicate that it provides significant relief from pain, reduces joint swelling, and improves overall disease activity. Specific findings include:

  • Pain Relief : Patients reported a marked decrease in pain intensity and an increase in grip strength after treatment with fenoprofen .
  • Joint Swelling : Reductions in joint swelling and morning stiffness have been documented, with patients experiencing improved mobility .

Osteoarthritis (OA)

Similar to its effects in RA, this compound is effective in treating osteoarthritis. Studies reveal:

  • Reduction in Tenderness : Patients exhibit decreased tenderness upon pressure application and reduced night pain .
  • Improved Functionality : Enhanced range of motion and overall improvement in daily activities have been recorded .

Pharmacokinetics

This compound is characterized by high bioavailability (approximately 85%) and is primarily absorbed through the gastrointestinal tract. The peak plasma concentration occurs within 1 to 2 hours post-administration, with a half-life of about 3 hours . Notably, food intake can delay absorption but does not significantly alter the total amount absorbed .

Comparative Efficacy

A comparative analysis of fenoprofen with other NSAIDs reveals its effectiveness alongside traditional treatments like aspirin. Notably, fenoprofen is associated with fewer gastrointestinal side effects compared to aspirin, making it a preferable option for long-term management of chronic inflammatory conditions .

Drug Efficacy Gastrointestinal Side Effects Recommended Dose
FenoprofenHighLower frequency than aspirin200 mg every 4-6 hours
AspirinHighHigher frequencyVaries based on condition

Novel Research Insights

Recent studies have explored the potential of fenoprofen as an allosteric enhancer at melanocortin receptors (MC3). This novel application suggests that fenoprofen may have additional therapeutic roles beyond traditional anti-inflammatory actions. In models of inflammatory arthritis, fenoprofen exhibited significant protective effects on cartilage integrity and synovitis, indicating its potential utility in broader inflammatory contexts .

Case Study 1: Efficacy in RA

A clinical trial involving patients with RA demonstrated that treatment with fenoprofen resulted in an 80% reduction in clinical scores related to arthritis severity over eight days. Histological evaluations confirmed improvements in joint integrity compared to untreated controls .

Case Study 2: Pain Management

In a cohort study assessing pain relief among patients post-surgery, those receiving fenoprofen reported higher satisfaction levels regarding pain management compared to those treated with alternative analgesics .

Vergleich Mit ähnlichen Verbindungen

Efficacy in Clinical Settings

Table 1: Comparative Efficacy in Rheumatoid Arthritis

Drug Dose (mg) Frequency Efficacy Rate (%) Reference Study
Fenoprofen Calcium 300–600 3× daily 81 Yue et al. (1990)
Aspirin 300 3× daily 50 Yue et al. (1990)
Indomethacin 25 3× daily 54 Yue et al. (1990)

This compound demonstrated superior efficacy over aspirin and indomethacin in a controlled trial involving 70 patients with rheumatic and rheumatoid arthritis .

Table 2: Analgesic Efficacy in Primary Dysmenorrhea

Drug Dose (mg) Pain Relief vs. Placebo Reference Study
This compound 200 P < 0.01 Osathanondh et al. (1985)
This compound 400 P < 0.01 Osathanondh et al. (1985)
Ibuprofen 400 P < 0.05 Arnold et al. (1983)

In contrast, ibuprofen 400 mg matched this compound 200 mg in efficacy but required double the dose .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical and Pharmacokinetic Profiles

Property This compound Ibuprofen Naproxen
Solubility in Water Slight Insoluble Slight
Half-Life (h) 2.5–3 2 12–15
Protein Binding (%) >99 90–99 99
Primary Excretion Route Renal Renal Renal
pKa 4.5 4.9 4.2

This compound’s shorter half-life compared to naproxen necessitates more frequent dosing but reduces accumulation risk.

Formulation and Drug Delivery Innovations

Table 4: Dissolution Efficiency with Polymer Complexes

Polymer Dissolution Efficiency (%) pH Conditions Reference Study
HPMC 85 1.2 → 6.8 (2h → 6h) Hamza et al. (2017)
Ethyl Cellulose 65 1.2 → 6.8 (2h → 6h) Hamza et al. (2017)

Hydroxypropyl methylcellulose (HPMC) significantly enhances this compound’s dissolution efficiency compared to ethyl cellulose (EC), improving bioavailability in enteric environments .

Topical delivery via spanlastic nanovesicles (composed of Span 60 and Tween 60) demonstrated 49.91% entrapment efficiency and threefold higher anti-inflammatory activity in carrageenan-induced edema models compared to conventional gels .

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

Fenoprofen calcium is an arylacetic acid derivative with two aromatic rings connected via an ether linkage. Its molecular structure includes:

  • Molecular formula : C₃₀H₂₆CaO₆·2H₂O (dihydrate form)
  • Molecular weight : 558.65 g/mol
  • Solubility :
    • 15 mg/mL in 95% ethanol at 25°C
    • Slightly soluble in water
    • Insoluble in benzene

The calcium salt form enhances stability and modulates solubility, critical for oral bioavailability .

Metabolic Reactions

Fenoprofen undergoes hepatic metabolism via two primary pathways :

  • Glucuronidation : ~90% of the dose is converted to fenoprofen glucuronide by UDP-glucuronosyltransferases (UGTs).
  • Hydroxylation : Formation of 4'-hydroxyfenoprofen glucuronide, a minor metabolite.

Key metabolic data :

ParameterValueSource
Plasma half-life~3 hours
Protein binding99% (albumin)
Urinary excretion>90% within 24 hours

Stereoselective Inversion

Fenoprofen exhibits chiral inversion of the (R)-enantiomer to the active (S)-enantiomer, a process mediated by hepatic enzymes . This inversion enhances therapeutic efficacy, as (S)-fenoprofen is 10–20× more potent in COX inhibition .

Inversion efficiency :

  • Rate : ~25–30% of (R)-enantiomer converts to (S)-form .
  • Mechanism : Thioesterification followed toggling of α-carbon configuration .

Dehydration/Hydration Behavior

The dihydrate form (C₃₀H₂₆CaO₆·2H₂O) demonstrates reversible dehydration under controlled conditions :

ConditionBehavior
Heating to 100°CLoses 2 H₂O molecules → anhydrous form
Exposure to 75% RH*Rehydrates within 24 hours

Thermal stability : Dehydration occurs without decomposition, preserving COX inhibitory activity .

Drug-Drug Interaction Chemistry

This compound participates in clinically significant interactions via pharmacokinetic mechanisms :

Interacting DrugMechanismOutcome
Aspirin Competitive albumin displacement↑ Free fenoprofen → toxicity risk
Furosemide Reduced renal prostaglandin E₂↓ Diuretic efficacy
Lithium Altered renal clearance↑ Lithium serum levels

Stability Under Physiological Conditions

  • pH sensitivity : pKa = 4.5 , favoring ionization in intestinal pH (5.5–7.0), enhancing absorption.
  • Photodegradation : Stable under UV-Vis light due to aromatic conjugation .

Q & A

Basic Research Questions

Q. How can UV spectrophotometry be validated for quantifying fenoprofen calcium in dissolution studies?

Methodological Answer:

  • Prepare a standard solution of USP Fenoprofen Sodium RS in dissolution medium (e.g., pH 6.8 phosphate buffer) at ~60 µg/mL.
  • Filter test solutions (e.g., 20 mL filtrate from tablets or 5 mL from capsules) and dilute appropriately .
  • Measure absorbance at 270 nm using a validated spectrophotometer. Calculate concentration using the formula: C=AUAS×CS×MWFenoprofenMWFenoprofen SodiumC = \frac{A_U}{A_S} \times C_S \times \frac{MW_{\text{Fenoprofen}}}{MW_{\text{Fenoprofen Sodium}}}, where AUA_U and ASA_S are sample and standard absorbances, and CSC_S is the standard concentration .
  • Validate linearity (5–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines.

Q. What HPLC conditions are optimal for impurity profiling of this compound?

Methodological Answer:

  • Column: C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v) .
  • Flow rate: 1.0 mL/min; detection: 270 nm.
  • Prepare test solutions (0.02 mg/mL) and inject 20 µL. Calculate impurities using: %Impurity=10,000×CW×rirS\% \text{Impurity} = 10,000 \times \frac{C}{W} \times \frac{r_i}{r_S}, where CC = standard concentration, WW = sample weight, and ri/rSr_i/r_S = peak response ratios .

Q. How do hydration states (dihydrate vs. anhydrous) affect this compound’s solubility and stability?

Methodological Answer:

  • Characterize using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For dihydrate, observe two endothermic peaks at 50–80°C (water loss) and 220°C (melting) .
  • Solubility: Dihydrate is slightly soluble in water (0.1–1 mg/mL), while anhydrous forms may exhibit higher solubility in methanol. Confirm via equilibrium solubility studies .
  • Stability: Store dihydrate at 25°C/60% RH to prevent dehydration. Monitor crystallinity via powder X-ray diffraction (PXRD) .

Advanced Research Questions

Q. How can factorial design optimize this compound-loaded spanlastics for topical delivery?

Methodological Answer:

  • Variables: Surfactant type (Span 60), edge activator (Tween 60), and cosolvent (Transcutol P) .
  • Responses: Entrapment efficiency (EE%), particle size (PS), deformability index (DI), and cumulative drug release (Q24h).
  • Use a full factorial design (e.g., 2³) via software like Design-Expert®. Validate optimized formulation (e.g., 8:2 Span:Tween ratio) for EE% (~50%), PS (~536 nm), and sustained release (~61% over 24 h) .
  • Characterize morphology via TEM and assess physical stability under accelerated conditions (40°C/75% RH for 3 months).

Q. What structural insights can XRD provide on this compound’s dehydration mechanism?

Methodological Answer:

  • Perform single-crystal XRD to determine coordination geometry: Each Ca²⁺ coordinates with six oxygen atoms (four from carboxylate groups, two from water) .
  • Monitor dehydration via hot-stage PXRD: Loss of one water molecule converts dihydrate to monohydrate (partially crystalline), followed by amorphous anhydrous form.
  • Calculate activation energy (EaE_a) via isothermal TGA: EaE_a = 309 kJ/mol (50–60°C) and 123 kJ/mol (60–80°C), reflecting differences in water molecule binding .

Q. How to resolve discrepancies in dissolution profiles between USP monographs for tablets vs. capsules?

Methodological Answer:

  • Tablets: Use 20 mL filtrate, dilute to 100 mL ; capsules: Use 5 mL filtrate, dilute to 25 mL .
  • Compare sink conditions: Ensure similar hydrodynamics (paddle speed 50 rpm) and medium volume (900 mL).
  • Validate equivalence via f2 similarity factor: f2=50×log(1+1n(RtTt)2)0.5×100f2 = 50 \times \log \left(1 + \frac{1}{n}\sum (R_t - T_t)^2 \right)^{-0.5} \times 100. Values >50 indicate profile similarity .

Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Carrageenan-induced paw edema : Administer spanlastic gel topically; measure % inhibition vs. conventional gel. Optimized formulations show 3x higher inhibition at 24 h .
  • Histopathology : Assess skin irritation and synovial inflammation via H&E staining.
  • Pharmacokinetics : Compare plasma AUC (oral) vs. dermal flux (Franz diffusion cells) to quantify systemic vs. localized delivery .

Q. Data Interpretation & Contradictions

Q. How to address non-linear Arrhenius behavior in this compound’s dehydration kinetics?

Methodological Answer:

  • The biphasic EaE_a (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) arises from two distinct water environments in the crystal lattice .
  • Use the Kissinger method for non-isothermal analysis: ln(βTp2)=EaRTp+constant\ln\left(\frac{\beta}{T_p^2}\right) = \frac{-E_a}{RT_p} + \text{constant}, where β\beta = heating rate, TpT_p = peak temperature.

Q. Why do USP assays for this compound use sodium salts as reference standards?

Methodological Answer:

  • Sodium salts (USP Fenoprofen Sodium RS) are hygroscopically stable, ensuring precise calibration. Convert results to calcium salt equivalents using molecular weight ratios: 242.28264.26×measured sodium salt concentration\frac{242.28}{264.26} \times \text{measured sodium salt concentration} .

Q. Tables for Key Data

Parameter Dihydrate Anhydrous Source
Molecular Weight558.63 g/mol522.61 g/mol
Solubility in Water0.1–1 mg/mLInsoluble
Thermal Decomposition (°C)50–80 (H₂O loss), 220 (melt)220 (melt)
Formulation Variable Optimal Value Impact on Response
Span 60:Tween 60 Ratio8:2Maximizes EE% (~50%)
Transcutol P Concentration10% v/vEnhances Q24h (~61%)

Eigenschaften

Key on ui mechanism of action

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles.
LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN.

CAS-Nummer

34597-40-5

Molekularformel

C15H14CaO3

Molekulargewicht

282.35 g/mol

IUPAC-Name

calcium;2-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);

InChI-Schlüssel

CHDRXDZJRHFPKX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Kanonische SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]

Siedepunkt

168-171 °C @ 0.11 MM HG

Color/Form

VISCOUS OIL

melting_point

168-171

Key on ui other cas no.

34597-40-5
56367-29-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Verwandte CAS-Nummern

31879-05-7 (Parent)
29679-58-1 (Parent)

Löslichkeit

Slight (calcium salt)
8.11e-02 g/L

Synonyme

Fenoprofen
Fenoprofen Calcium
Fenoprofen Dihydrate, Calcium Salt
Fenoprofen, Anhydrous, Calcium Salt
Nalfon
Nalgesic

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.